
5-(Butylamino)-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Butylamino)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a butylamino group attached to the thiazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 1,3-thiazole-4-carboxylic acid with butylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(Butylamino)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
5-(Butylamino)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-(Butylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with target proteins, leading to inhibition or activation of certain pathways. The thiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
5-Amino-1,3-thiazole-4-carboxylic acid: Lacks the butylamino group, leading to different chemical properties and reactivity.
5-(Methylamino)-1,3-thiazole-4-carboxylic acid: Contains a methylamino group instead of a butylamino group, resulting in different steric and electronic effects.
5-(Phenylamino)-1,3-thiazole-4-carboxylic acid: The presence of a phenyl group imparts different hydrophobic and π-π stacking interactions.
Uniqueness
The presence of the butylamino group in 5-(Butylamino)-1,3-thiazole-4-carboxylic acid makes it unique in terms of its steric and electronic properties. This group can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
84636-40-8 |
|---|---|
分子式 |
C8H12N2O2S |
分子量 |
200.26 g/mol |
IUPAC名 |
5-(butylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-2-3-4-9-7-6(8(11)12)10-5-13-7/h5,9H,2-4H2,1H3,(H,11,12) |
InChIキー |
LFURBCGYUHZDLI-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(N=CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole](/img/structure/B13963648.png)
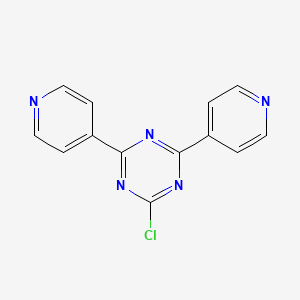
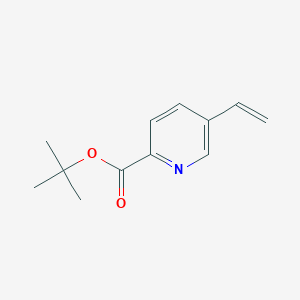
![3-[2-[5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B13963655.png)


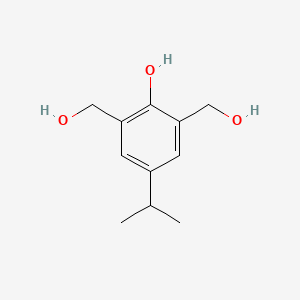
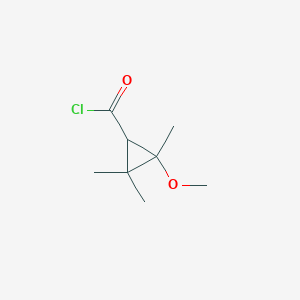

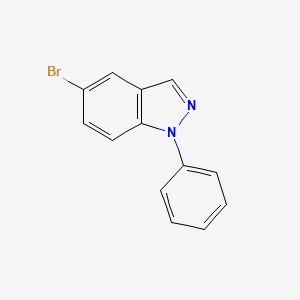
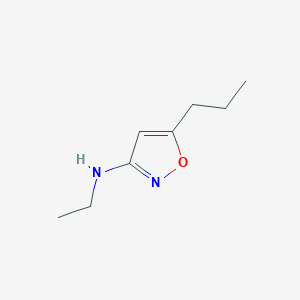
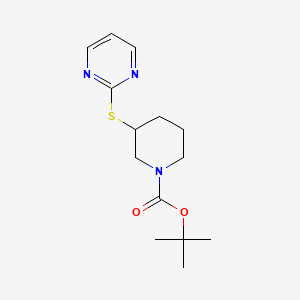
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
